molecular formula C15H13ClN2O5 B3979048 3-chloro-4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide

3-chloro-4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B3979048
M. Wt: 336.72 g/mol
InChI Key: TWTXGQHCNXRBTJ-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide” is likely an aromatic compound due to the presence of benzene rings in its structure. The methoxy groups (-OCH3) and the nitro group (-NO2) are functional groups that can significantly affect the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic rings with the attached functional groups. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, and the amide could be hydrolyzed to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like nitro and amide could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, the mechanism would depend on the biological target. If it’s a reactant in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Without specific information, it’s hard to say, but handling any chemical compound should be done with appropriate safety measures. This includes wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future work could involve improving its efficacy or reducing side effects. If it’s used in material science, future work could involve improving its physical properties .

Properties

IUPAC Name

3-chloro-4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(7-11(13)16)15(19)17-12-5-4-10(18(20)21)8-14(12)23-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTXGQHCNXRBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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